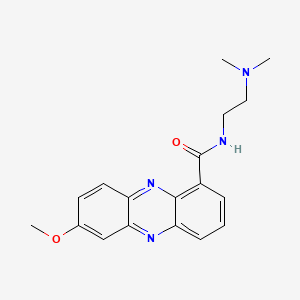

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide

Description

Properties

CAS No. |

106976-01-6 |

|---|---|

Molecular Formula |

C18H20N4O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-7-methoxyphenazine-1-carboxamide |

InChI |

InChI=1S/C18H20N4O2/c1-22(2)10-9-19-18(23)13-5-4-6-15-17(13)21-14-8-7-12(24-3)11-16(14)20-15/h4-8,11H,9-10H2,1-3H3,(H,19,23) |

InChI Key |

JZPFQGHDPGYORO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Phenazine-1-carboxylic Acid Derivative

Phenazine-1-carboxylic acid or its derivatives serve as key intermediates. These can be synthesized via classical phenazine ring construction methods or obtained commercially.

Formation of 7-Methoxy Substituted Phenazinecarboxylic Acid

The 7-methoxy substitution can be introduced by:

- Starting from 7-methoxy-substituted aniline or related precursors in the phenazine synthesis.

- Electrophilic aromatic substitution or nucleophilic aromatic substitution on the phenazine ring, depending on the substitution pattern.

Coupling with 2-(Dimethylamino)ethylamine

The critical step is the formation of the amide bond between the phenazine-1-carboxylic acid derivative and 2-(dimethylamino)ethylamine. This is typically achieved by:

- Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via formation of acid chlorides.

- Reaction with 2-(dimethylamino)ethylamine under controlled temperature and solvent conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of carboxylic acid | EDC·HCl or DCC, DMAP catalyst, DCM solvent | Room temperature, inert atmosphere |

| Amide coupling | 2-(Dimethylamino)ethylamine, base (e.g., triethylamine) | Stirring at 0–25 °C to room temperature |

Purification

- The crude product is typically purified by column chromatography using silica gel.

- Recrystallization from solvents such as ethyl acetate/n-heptane mixtures is common to improve purity.

- Purity is confirmed by HPLC and NMR spectroscopy.

Representative Synthetic Example (Adapted from Related Phenazinecarboxamide Preparations)

| Step | Procedure | Yield (%) | Characterization |

|---|---|---|---|

| 1 | Dissolve 7-methoxyphenazine-1-carboxylic acid (1 equiv) in dry dichloromethane (DCM). | - | - |

| 2 | Add EDC·HCl (1.1 equiv) and DMAP (0.1 equiv) at 0 °C under nitrogen atmosphere. | - | - |

| 3 | Slowly add 2-(dimethylamino)ethylamine (1.2 equiv) dropwise, stir at room temperature 12 h. | - | Reaction monitored by TLC. |

| 4 | Quench with water, extract organic layer, wash with brine, dry over Na2SO4, evaporate. | - | - |

| 5 | Purify by silica gel chromatography (petroleum ether/ethyl acetate gradient). | 60–75 | Product confirmed by 1H NMR, LC-MS. |

Analytical Data and Characterization

- 1H NMR (400 MHz, DMSO-d6): Signals corresponding to aromatic protons of phenazine, methoxy group (~3.8 ppm, singlet), and dimethylaminoethyl protons (2.2–3.0 ppm, multiplets).

- LC-MS: Molecular ion peak consistent with molecular weight of 324.35 g/mol (C18H21N4O2).

- Purity: Typically >95% by HPLC at 230 nm.

Alternative Synthetic Routes and Catalytic Methods

Buchwald-Hartwig Coupling

- Buchwald-Hartwig amination can be employed to introduce aminoalkyl substituents on halogenated phenazine derivatives.

- Conditions involve Pd catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., RuPhos), and bases such as sodium tert-butoxide in solvents like toluene at elevated temperatures (~100–120 °C).

- This method allows for selective amination and can be adapted for the synthesis of phenazine carboxamide derivatives with aminoalkyl side chains.

Cycloaddition Approaches

- Recent advances include [3 + 2] cycloaddition reactions involving tertiary amine N-oxides and silyl imines to form substituted diamines, which can be further elaborated to amide derivatives.

- These methods provide alternative routes to complex amine-functionalized heterocycles but require specialized reagents and conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 7-Methoxyphenazine-1-carboxylic acid | Commercial or synthesized |

| Coupling reagent | EDC·HCl, DCC, or acid chloride | Activation of carboxylic acid |

| Amine partner | 2-(Dimethylamino)ethylamine | Used in slight excess |

| Solvent | Dichloromethane, DMF, or toluene | Dry, inert atmosphere preferred |

| Temperature | 0 °C to room temperature (20–25 °C) | Controlled to avoid side reactions |

| Catalyst (if Buchwald-Hartwig) | Pd2(dba)3, RuPhos or BrettPhos, base (NaOtBu) | For amination of halogenated intermediates |

| Reaction time | 3–12 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | To achieve >95% purity |

| Yield | 60–75% | Depending on method and scale |

Research Findings and Notes

- The Buchwald-Hartwig coupling method is highly effective for introducing aminoalkyl groups onto halogenated phenazine derivatives, providing good yields and selectivity.

- Amide bond formation via carbodiimide coupling remains the most straightforward and widely used method for preparing phenazine carboxamide derivatives.

- Methoxy substitution at the 7-position can influence the electronic properties and solubility of the compound, which may affect reaction conditions and purification.

- Analytical characterization by NMR, LC-MS, and HPLC is essential to confirm structure and purity.

- Scale-up procedures reported in patent literature demonstrate the feasibility of industrial synthesis with yields around 60–70%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The phenazine core can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the phenazine core to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro phenazine derivatives.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can facilitate binding to enzymes or receptors, while the phenazine core can participate in redox reactions, influencing cellular processes. The methoxy group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound features a phenazine core, whereas analogs like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide and its derivatives are based on a 4-hydroxyquinoline scaffold . Phenazine derivatives generally exhibit stronger redox activity due to their conjugated aromatic system, which may enhance interactions with biological targets like DNA or enzymes.

Substituent Effects: Dimethylaminoethyl vs. Morpholinomethyl Addition: The morpholinomethyl substituent in C₁₉H₂₆N₄O₃ introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration . Butyramidoethyl vs. Dimethylaminoethyl: The butyramidoethyl group in N-(2-butyramidoethyl)phenazine-1-carboxamide replaces the tertiary amine with an amide-linked butyl chain, likely reducing solubility in acidic environments but enhancing metabolic stability .

Biological and Physicochemical Implications: A study on resin cements demonstrated that dimethylamino-containing compounds like ethyl 4-(dimethylamino) benzoate exhibit higher reactivity and better physical properties compared to methacrylate-based amines . This suggests that the dimethylaminoethyl group in the target compound may similarly enhance reactivity in polymerization or drug-delivery applications. Hydroxyquinoline analogs (e.g., C₁₅H₂₀ClN₃O₂) with protonatable amines showed improved solubility in hydrochloride salt form, a strategy that could be applied to the target compound for pharmaceutical formulation .

Research Findings and Comparative Analysis

Reactivity and Functional Performance

- Degree of Conversion: Analogous to findings in resin chemistry, dimethylamino-substituted amines often outperform other tertiary amines in reactions requiring electron donation. For example, ethyl 4-(dimethylamino) benzoate achieved a higher degree of conversion than 2-(dimethylamino) ethyl methacrylate in photopolymerization, suggesting that the target compound’s dimethylaminoethyl group may similarly enhance reactivity in catalytic or synthetic processes .

- Physical Properties: Compounds with dimethylamino groups generally exhibit superior mechanical properties (e.g., tensile strength, elasticity) compared to those with bulkier or less polar substituents, as seen in resin studies .

Pharmacological Potential

- The phenazine core’s redox activity may further enhance these effects, particularly in targeting hypoxic tumor environments .

Biological Activity

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide, a phenazine derivative, is recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C24H25N5O2

- Molecular Weight : Approximately 415.495 g/mol

- Core Structure : The compound features a phenazine core, substituted with a methoxy group at the 7-position and a dimethylaminoethyl side chain, which enhances its pharmacological properties.

Antimicrobial Activity

Phenazine derivatives, including N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide, exhibit significant antimicrobial properties. Studies have shown that this compound has lethal activity against both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Bacteria : It demonstrates effectiveness against Escherichia coli and Bacillus subtilis, with lethal concentrations reported at approximately 37 mM .

Comparative Antimicrobial Efficacy

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide | E. coli, B. subtilis | 37 mM |

| Myxin (1-hydroxy-6-methoxyphenazine-N5,N10-dioxide) | Various bacteria | Significant activity reported |

The structural characteristics of N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide contribute to its enhanced antimicrobial action compared to other phenazine derivatives .

Anticancer Activity

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide has been investigated for its cytotoxic effects on various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound exhibits high cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HT29 (colon cancer). Its EC50 values indicate significant potency, especially against leukemia cells, where it shows up to 40 times lower EC50 compared to normal cells .

Cytotoxicity Data

The biological activity of N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide is attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : It induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Topoisomerases : The compound has been shown to inhibit topoisomerases I and II, critical enzymes involved in DNA topology during replication .

Case Studies

Several studies have evaluated the biological activity of phenazine derivatives similar to N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide:

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Q & A

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.